molecular formula C18H17BrN2O3S B2671961 1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-87-0

1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2671961
CAS No.: 879929-87-0
M. Wt: 421.31
InChI Key: TWZHKRCPCGBKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thienoimidazolone class, characterized by a bicyclic framework fused with an imidazolone ring and sulfone groups. Its structure includes a 4-bromophenyl group at position 1 and a meta-tolyl (m-tolyl, 3-methylphenyl) group at position 2.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-12-3-2-4-15(9-12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-5-13(19)6-8-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZHKRCPCGBKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[3,4-d]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Bromophenyl and m-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Oxidation to Form the 5,5-Dioxide: The final step involves the oxidation of the thieno[3,4-d]imidazole core to introduce the dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the molecule.

    Reduction: Reduction reactions can potentially remove the dioxide groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom might yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Bromophenyl / m-Tolyl C₁₉H₁₈BrN₂O₃S 441.33 (calculated) High polarity due to sulfone; bromine enhances halogen bonding potential. Potential kinase inhibitor. Inferred
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 887833-75-2) 4-Bromophenyl / - C₁₁H₁₁BrN₂O₂S₂ 347.30 Thione group increases electron density; used in organometallic catalysis or as a ligand.
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Allyl / 4-Bromophenyl C₁₄H₁₅BrN₂O₂S₂ 387.32 Allyl group introduces steric bulk; potential for polymerizable applications.
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Fluorophenyl / 4-Fluorophenyl C₁₇H₁₄F₂N₂O₃S 368.37 Fluorine atoms improve metabolic stability and lipophilicity; explored in CNS-targeting drug candidates.
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide o-Tolyl / p-Tolyl C₁₉H₂₀N₂O₃S 356.44 Methyl groups enhance hydrophobicity; predicted density 1.324 g/cm³ and boiling point 581.2°C (suitable for high-temperature applications).

Key Observations:

Substituent Effects: Bromine vs. Tolyl Isomerism: The m-tolyl group in the target compound offers less steric hindrance than o-tolyl derivatives (e.g., CAS 526190-68-1), favoring interactions with flat binding pockets .

Functional Group Variations :

  • Thione vs. Ketone : Thione-containing analogs (e.g., CAS 887833-75-2) exhibit stronger metal-coordinating properties, whereas the ketone in the target compound may favor hydrogen-bonding interactions .

Synthetic Challenges :

  • Stille coupling (e.g., using 1,4-ditributyltinbenzene and palladium catalysts) is a common method for aryl-aryl bond formation in this class, though yields (~60%) may vary with steric bulk .

Research Implications

The target compound’s combination of bromine and m-tolyl groups positions it as a candidate for selective enzyme inhibition, leveraging halogen bonding and moderate lipophilicity. Future studies should explore its crystallinity (predicted density ~1.3–1.4 g/cm³) and compare its bioactivity with fluorinated or methylated analogs .

Biological Activity

The compound 1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule belonging to the class of thieno[3,4-d]imidazoles. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

  • Molecular Formula : C18H17BrN2O3S
  • Molecular Weight : 421.31 g/mol
  • CAS Number : 879929-93-8

The structure features a fused ring system that includes both thieno and imidazole rings, which is crucial for its biological activity. The presence of bromine and methyl groups on the phenyl rings also influences its reactivity and interaction with biological targets.

Synthesis Overview

The synthesis typically involves several key steps:

  • Condensation Reaction : Starting materials such as 3-bromobenzaldehyde and 3-methylbenzaldehyde undergo condensation with thiourea.
  • Cyclization : The resulting thioamide intermediates are cyclized under acidic conditions to form the thieno[3,4-d]imidazole core.
  • Oxidation : The final step introduces the 5,5-dioxide functionality through oxidation.

These processes require careful control of reaction conditions to optimize yields and purity.

Antimicrobial Activity

Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. A study comparing various derivatives found that modifications in substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with higher electron density on the nitrogen atoms displayed increased efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of thieno[3,4-d]imidazoles has been a focal point in recent studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50 values indicated significant cytotoxicity.
  • HeLa (cervical cancer) : Similar trends were observed with effective dose-response relationships.

Table 1 summarizes the IC50 values for selected cell lines:

Cell LineIC50 (µg/mL)
MCF-70.0585
HeLa0.0692
HT-290.00217

These values suggest that the compound could serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells, such as enzymes or receptors involved in cancer progression or microbial resistance. Binding to these targets can modulate their activity, leading to alterations in cellular signaling pathways and ultimately affecting cell survival and proliferation .

Study on Anticancer Activity

In a recent study published in PubMed Central, researchers evaluated the anticancer effects of various thieno[3,4-d]imidazole derivatives, including our compound of interest. The study highlighted that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their chlorine analogs due to increased electron density .

Antimicrobial Efficacy Assessment

A comparative analysis conducted on several thieno[3,4-d]imidazole derivatives demonstrated that those with specific substituents showed superior antimicrobial activity against E. coli and Bacillus subtilis. The study concluded that structural modifications could be strategically employed to enhance biological efficacy .

Q & A

Q. Advanced

  • Polar solvents (DMF, DMSO) : Enhance solubility of aromatic intermediates but may increase side reactions (e.g., hydrolysis).
  • Nonpolar solvents (toluene) : Improve selectivity for cyclization but reduce reaction rates.
  • Temperature : Higher temperatures (>100°C) accelerate cyclization but risk decomposition. Lower temperatures (60–80°C) favor purity but require longer reaction times .
    Data Contradiction : reports 65% yield with H₂SO₄ in DMF at 80°C, while achieves 78% using H₂O₂ in THF at reflux. Resolution lies in balancing solvent polarity and oxidizer compatibility .

What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
  • IR : Confirms functional groups (C=O at ~1700 cm⁻¹, S=O at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolves the thienoimidazole core and stereochemistry (e.g., bond angles and torsional strain) .

How can researchers resolve discrepancies in bioactivity data across structurally similar analogs?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromine vs. methoxy groups) on antimicrobial potency using in vitro assays (MIC values).
  • Data Analysis : shows thienoimidazole derivatives with bromophenyl groups exhibit IC₅₀ = 12 µM against S. aureus, while methoxy analogs () show reduced activity (IC₅₀ = 45 µM). Statistical tools (ANOVA) and dose-response curves validate trends .

What computational approaches predict the compound’s pharmacological interactions?

Q. Advanced

  • Molecular Docking : Simulate binding to target enzymes (e.g., CYP450) using AutoDock Vina.
  • DFT Calculations : Optimize geometry and electronic properties (HOMO-LUMO gaps) to predict reactivity .
    Example : correlates calculated dipole moments (4.2 D) with solubility trends in polar solvents.

How to design a stability study for this compound under varying pH and temperature conditions?

Q. Methodology

Forced Degradation : Expose the compound to HCl (0.1M, pH 1), NaOH (0.1M, pH 13), and heat (40–60°C) for 24–72 hours.

HPLC Analysis : Monitor degradation products (e.g., sulfone hydrolysis) using a C18 column and UV detection at 254 nm.

Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

What strategies mitigate impurities during large-scale synthesis?

Q. Advanced

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust reagent stoichiometry.
  • Crystallization Optimization : Recrystallize from ethanol/water mixtures to remove polar byproducts. achieved 99% purity via gradient cooling .

How does the m-tolyl substituent influence the compound’s electronic and steric properties?

Q. Methodology

  • Hammett Analysis : Compare σ values of substituents to correlate electronic effects with reaction rates (e.g., bromine: σₚ = 0.23; methyl: σₚ = -0.17).
  • Steric Maps : Generate 3D models (Chem3D) to assess torsional strain between the m-tolyl group and thienoimidazole core .

What are the key challenges in characterizing the compound’s polymorphic forms?

Q. Advanced

  • PXRD vs. SCXRD : Powder XRD identifies bulk crystallinity, while single-crystal XRD resolves unit cell parameters (e.g., reports a monoclinic system with Z = 4).
  • DSC/TGA : Detect polymorph transitions (endothermic peaks) and thermal stability (weight loss <5% at 150°C) .

How to design a SAR study targeting anticancer activity?

Q. Methodology

Analog Library : Synthesize derivatives with varied substituents (halogens, alkyl, aryl) at the 3- and 4-positions.

In Vitro Screening : Test cytotoxicity against HeLa and MCF-7 cells using MTT assays.

Mechanistic Profiling : Measure apoptosis markers (caspase-3 activation) and compare with control compounds from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.